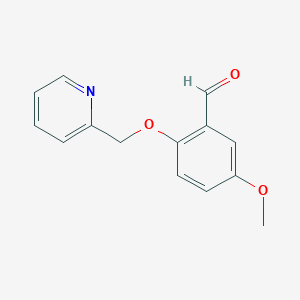
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde, also known as MPB, is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is 1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is a powder at room temperature . The compound has a molecular weight of 243.26 .Wissenschaftliche Forschungsanwendungen
Inhibitor Development
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde derivatives have been explored in the development of specific inhibitors. For instance, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j), a derivative, is described as a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor. This compound demonstrated effective in vitro and in vivo inhibition of leukotriene synthesis, good pharmacokinetics, and safety in rats and dogs. Its efficacy was shown in a murine ovalbumin model of allergen-induced asthma, and it successfully completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Synthesis of Medicinal Compounds
These compounds are also involved in the synthesis of various medicinal compounds. For instance, they have been used in a simple two-step synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013).
Pharmacological Evaluation
Research on pyridine analogs, involving the use of 5-ethyl pyridine-2-ethanol and methane sulphonyl chloride, led to the synthesis of compounds with inhibitory activity against various gram-positive and gram-negative bacteria. These compounds were found to have better inhibitory activity compared to standard drugs, indicating their potential in pharmacological applications (Patel & Patel, 2012).
Cytotoxic Activity
New thiopyrimidine derivatives synthesized using 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde derivatives have been evaluated for their cytotoxic activity against HepG2 cell line. Among these, certain compounds showed potent activity, indicating their potential in cancer treatment (Eweas et al., 2014).
Photoprocess Studies
These compounds are also studied for their spectral, luminescent, and time-resolved properties. For example, the presence of substituents in these compounds causes significant shifts in the absorption and fluorescence maximum, indicating their utility in photoprocess studies (Gutrov et al., 2020).
Catalysis Research
Additionally, these compounds have been studied in catalysis research. For example, a study explored the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde by Suzuki cross coupling, demonstrating their relevance in the development of efficient catalytic methods (Wang et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJIEYBOHZIPIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2416251.png)
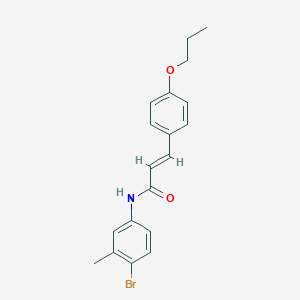

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)
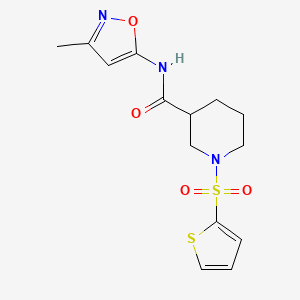


![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)
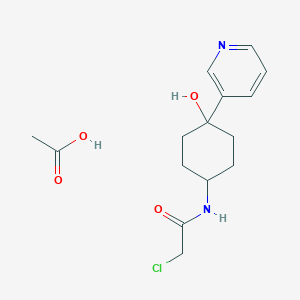
![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)
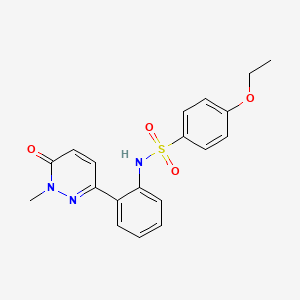

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)